Favolon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Favolon is a natural product found in Favolaschia with data available.
Scientific Research Applications
Antifungal Properties
Favolon, identified as a biologically active triterpenoid, has been isolated from the Mycena sp. strain and exhibits notable antifungal activities. Research conducted by Aqueveque et al. (2005) found that this compound B, a variant of this compound, demonstrated antifungal effects against several fungi such as Botrytis cinerea and Penicillium notatum. This suggests its potential use in controlling fungal infections in various contexts (Aqueveque et al., 2005).
Antifungal Sterol Properties
Another study by Anke et al. (1995) also identified this compound as a new antifungal sterol derived from cultures of Favolaschia species. This compound was found to have strong antifungal capabilities, further reinforcing its potential application in managing fungal diseases (Anke et al., 1995).
Inhibition of Gastric Cancer Cell Proliferation
More recently, a study by Han et al. (2022) explored the effects of Ferula akitschkensis volatile oil (FAVO), which has shown significant inhibitory activity on gastric cancer cell proliferation. The study indicated that FAVO could effectively hinder the proliferation, migration, and invasion of gastric cancer cells. This finding opens potential avenues for its use in cancer research and treatment, specifically for gastric cancer (Han et al., 2022).
Properties
Molecular Formula |
C33H50O9 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1R,2S,5S,7R,9R,11R,12S,15R,16R,18R)-15-[(2S)-4-hydroxy-5,6-dimethyl-3-oxoheptan-2-yl]-2,16-dimethyl-10-oxo-8,19-dioxahexacyclo[9.8.0.01,18.02,7.07,9.012,16]nonadecan-5-yl] 2,3-dihydroxy-3-methylbutanoate |
InChI |
InChI=1S/C33H50O9/c1-15(2)16(3)23(34)24(35)17(4)19-9-10-20-22-25(36)27-32(42-27)13-18(40-28(38)26(37)29(5,6)39)11-12-31(32,8)33(22)21(41-33)14-30(19,20)7/h15-23,26-27,34,37,39H,9-14H2,1-8H3/t16?,17-,18-,19+,20-,21+,22-,23?,26?,27-,30+,31-,32-,33+/m0/s1 |
InChI Key |
SDVHFMSSWIIGCL-HSOJFHCCSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@@H]2C(=O)[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)C(=O)C(C(C)C(C)C)O |
Canonical SMILES |
CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC3C4(C2C(=O)C5C6(C4(CCC(C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)O |
Synonyms |
favolon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.